Cas no 4664-70-4 (Cyclohexyl(4-(dimethylamino)phenyl)methanone)
Cyclohexyl(4-(dimethylamino)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexyl(4-(dimethylamino)phenyl)methanone
- < 4-Dimethylamino-phenyl> -cyclohexylketon
- AC1L8AAJ
- AG-F-59908
- AK147636
- CTK4I9506
- cyclohexyl-(4-dimethylaminophenyl)methanone
- Cyclohexyl-< 4-dimethylamino-phenyl> -keton
- N.N-Dimethyl-4-hexahydrobenzoyl-anilin
- NSC289474
- DTXSID30314864
- cyclohexyl-[4-(dimethylamino)phenyl]methanone
- NSC-289474
- SB80892
- 4664-70-4
-
- Inchi: 1S/C15H21NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3
- InChI Key: VCBKSSQDFUEDFW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N(C)C)C1CCCCC1
Computed Properties
- Exact Mass: 231.16243
- Monoisotopic Mass: 231.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.044
- Boiling Point: 375.4°C at 760 mmHg
- Flash Point: 140.3°C
- Refractive Index: 1.56
- PSA: 20.31
- LogP: 3.51560
Cyclohexyl(4-(dimethylamino)phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200831-1g |
cyclohexyl(4-(dimethylamino)phenyl)methanone |
4664-70-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM200831-1g |
cyclohexyl(4-(dimethylamino)phenyl)methanone |
4664-70-4 | 95% | 1g |
$380 | 2021-06-15 | |
| Alichem | A019115875-1g |
Cyclohexyl(4-(dimethylamino)phenyl)methanone |
4664-70-4 | 95% | 1g |
$331.28 | 2023-09-01 | |
| Crysdot LLC | CD12070307-1g |
Cyclohexyl(4-(dimethylamino)phenyl)methanone |
4664-70-4 | 95+% | 1g |
$402 | 2024-07-24 |
Cyclohexyl(4-(dimethylamino)phenyl)methanone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Cyclohexyl(4-(dimethylamino)phenyl)methanone
Cyclohexyl(4-(dimethylamino)phenyl)methanone: A Comprehensive Overview
Cyclohexyl(4-(dimethylamino)phenyl)methanone, also known by its CAS number 4664-70-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C15H21N, has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug design, polymer synthesis, and as a precursor for advanced materials.
The structure of Cyclohexyl(4-(dimethylamino)phenyl)methanone comprises a cyclohexane ring attached to a phenyl group substituted with a dimethylamino group at the para position. This arrangement imparts the molecule with both aromatic and aliphatic characteristics, making it versatile for different chemical reactions. The dimethylamino group, in particular, contributes to the compound's ability to act as a nucleophile or base in various synthetic pathways.
Recent research has focused on the synthesis and characterization of this compound under different conditions. For instance, studies have explored the influence of solvent polarity and reaction temperature on the yield and purity of CAS No. 4664-70-4. These investigations have provided valuable insights into optimizing large-scale production processes, which is crucial for industrial applications.
In terms of applications, Cyclohexyl(4-(dimethylamino)phenyl)methanone has shown promise in the pharmaceutical industry as a building block for bioactive compounds. Its ability to form stable complexes with metal ions has made it a candidate for drug delivery systems and enzyme inhibitors. Additionally, its role in polymer chemistry has been explored, particularly in the development of novel polymeric materials with enhanced mechanical and thermal properties.
The latest advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of CAS No. 4664-70-4. Quantum mechanical calculations have revealed its potential as a catalyst in organic transformations, particularly in asymmetric synthesis. These findings underscore its importance in advancing green chemistry practices by reducing waste and improving reaction efficiency.
In conclusion, Cyclohexyl(4-(dimethylamino)phenyl)methanone (CAS No. 4664-70-4) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new facets of this compound, its significance in modern chemistry is expected to grow further.
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